molecular formula C14H27N3O B13948330 2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one

2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one

Cat. No.: B13948330
M. Wt: 253.38 g/mol
InChI Key: XUXCIOSNEHZUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[45]decan-8-yl)butan-1-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one typically involves multiple steps. One common method starts with the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-8-one with 2-amino-3-methylbutan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the spirocyclic structure.

    2-Amino-3-methyl-1-butanol: Another related compound used in similar applications but with a different structural framework.

Uniqueness

The uniqueness of 2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one lies in its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler analogs. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one

InChI

InChI=1S/C14H27N3O/c1-11(2)12(15)13(18)17-8-5-14(6-9-17)4-7-16(3)10-14/h11-12H,4-10,15H2,1-3H3

InChI Key

XUXCIOSNEHZUNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC2(CCN(C2)C)CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.